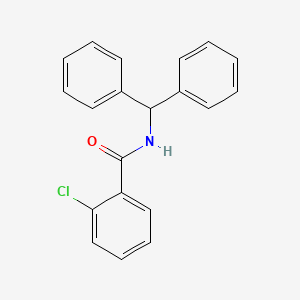![molecular formula C24H31N3O2 B5320541 N-[4-(4-methyl-1-piperazinyl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5320541.png)
N-[4-(4-methyl-1-piperazinyl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-methyl-1-piperazinyl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as MP-10, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. MP-10 is a selective agonist of the mu-opioid receptor (MOR) and has been shown to exhibit potent analgesic effects in preclinical studies.
作用機序
N-[4-(4-methyl-1-piperazinyl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a selective agonist of the mu-opioid receptor (MOR), which is a G protein-coupled receptor (GPCR) that plays a crucial role in pain modulation. Activation of the MOR by this compound leads to the inhibition of neurotransmitter release, resulting in the suppression of pain signals. This compound has also been shown to activate the reward pathway in the brain, which may contribute to its potential use in the treatment of drug addiction.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent analgesic effects in preclinical studies, with a potency similar to that of morphine. It has also been shown to reduce drug-seeking behavior in animal models of addiction and exhibit antidepressant effects in preclinical studies. However, this compound has been shown to produce some adverse effects, such as respiratory depression and sedation, which may limit its clinical use.
実験室実験の利点と制限
N-[4-(4-methyl-1-piperazinyl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized in large quantities, making it readily available for preclinical studies. This compound has also been extensively characterized in terms of its pharmacological properties, making it a well-established tool for studying the mu-opioid receptor. However, this compound has some limitations for use in lab experiments, such as its potential for producing adverse effects, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on N-[4-(4-methyl-1-piperazinyl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide. One area of research is the development of novel derivatives of this compound with improved pharmacological properties, such as reduced adverse effects or increased potency. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of pain or addiction. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological systems.
合成法
The synthesis of N-[4-(4-methyl-1-piperazinyl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves the reaction of 4-(4-methyl-1-piperazinyl)benzylamine with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a purity of over 99%. This synthesis method has been reported in several studies and has been optimized for large-scale production.
科学的研究の応用
N-[4-(4-methyl-1-piperazinyl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent analgesic effects in preclinical studies, making it a promising candidate for the treatment of chronic pain. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, this compound has been shown to exhibit antidepressant effects in preclinical studies, suggesting its potential use in the treatment of depression.
特性
IUPAC Name |
N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-26-13-15-27(16-14-26)22-9-7-20(8-10-22)19-25-23(28)24(11-17-29-18-12-24)21-5-3-2-4-6-21/h2-10H,11-19H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWXCZRHICFYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine hydrochloride](/img/structure/B5320481.png)
![7-(2,4-dichlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5320504.png)
![2-(4-fluorophenyl)-N-{3-[(2-hydroxyethyl)thio]-5-nitrophenyl}acetamide](/img/structure/B5320513.png)
![2-[2-(2,4-dichlorophenoxy)ethylidene]-1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)indoline](/img/structure/B5320519.png)
![1-ethyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5320523.png)
![5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5320530.png)
![3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylpropanamide](/img/structure/B5320532.png)
![7-[(3,5-difluoropyridin-2-yl)carbonyl]-N-isopropyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5320533.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B5320536.png)
![1-(2-chlorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5320542.png)
![{5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-furyl}methanol](/img/structure/B5320548.png)

![2-[(4-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5320555.png)